molecular formula C18H16F3N3O2 B2619141 N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide CAS No. 1795301-07-3

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide

Cat. No. B2619141
CAS RN: 1795301-07-3
M. Wt: 363.34
InChI Key: NSRWQJAADHCROH-UHFFFAOYSA-N
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Description

“N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide” is a compound that has been studied for its potential in cancer treatment . It is a derivative of 1H-Pyrrolo[2,3-b]pyridine, which is known to have potent activities against FGFR1, 2, and 3 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 209–211 ℃ and a molecular weight calculated for [C 22 H 21 N 7 O 2 +\u2009H + ]: 416.1757 .

Mechanism of Action

The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is not fully understood. However, it is believed to act as a modulator of various signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its potential as a therapeutic agent in cancer research, it has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. It has been shown to have a positive effect on memory consolidation and retrieval in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide. One direction is to further investigate its potential as a therapeutic agent in cancer research and neurodegenerative diseases. Another direction is to study its effects on other signaling pathways and its potential use in drug discovery. Additionally, more research is needed to understand its mechanism of action and how it can be optimized for different experimental settings.
In conclusion, this compound is a chemical compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and optimize its use in different experimental settings.

Synthesis Methods

The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide involves the reaction of 4-(trifluoromethoxy)benzoyl chloride with 3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propylamine in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide has been studied for its potential use in various scientific fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to have a positive effect on memory consolidation and retrieval. In cancer research, it has been investigated for its potential as a therapeutic agent due to its ability to inhibit the growth of cancer cells. In drug discovery, it has been studied as a potential lead compound for the development of new drugs.

properties

IUPAC Name

N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O2/c19-18(20,21)26-15-6-4-14(5-7-15)17(25)23-10-2-11-24-12-8-13-3-1-9-22-16(13)24/h1,3-9,12H,2,10-11H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRWQJAADHCROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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